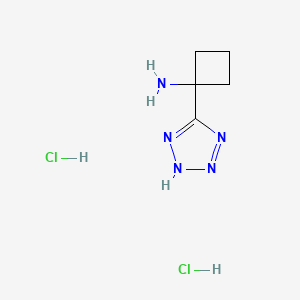

1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

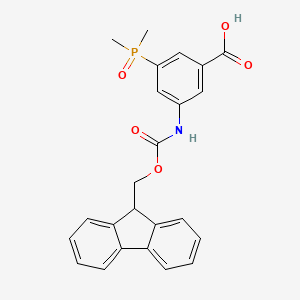

“1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2126178-03-6 . It has a molecular weight of 212.08 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, which includes “1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride”, can be achieved from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The InChI Code for “1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is 1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H .Physical And Chemical Properties Analysis

“1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 212.08 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride, a compound of interest in various synthetic and chemical reaction studies, showcases its versatility across a range of reactions. For instance, the compound has been used in the synthesis of 3-Benzyl-1,3-thiazolidines through [2 + 3]-Cycloaddition reactions involving azomethine ylides and thiocarbonyl compounds, illustrating the compound's utility in generating spirocyclic structures and engaging in stereoselective cycloadditions (Gebert et al., 2003). Additionally, its role in [4 + 2]-annulations with aldehydes to form tetrahydropyranyl amines highlights its potential in accessing six-membered ring structures, further expanding its application in synthetic chemistry (Perrotta et al., 2015).

Tetrazole Derivatives

The significance of tetrazoles in medicinal chemistry, where they serve as isosteres for various functional groups, underscores the compound's importance. A notable application includes the synthesis of diverse 2,5-disubstituted tetrazoles through the alkylation of 5-substituted 1H-tetrazoles, demonstrating the compound's flexibility in creating bioactive molecules. This synthesis approach not only streamlines the production of these derivatives but also highlights the compound's capacity for generating structurally diverse and potentially pharmacologically relevant tetrazoles (Reed & Jeanneret, 2021).

Protective Groups in Synthesis

The utility of the compound extends to its use as a protective group in the synthesis of complex molecules. For example, the cyclobutanetetraamine derivatives have been prepared and utilized as protective groups, demonstrating the compound's utility in peptide synthesis and the generation of derivatives with potential biological activity (Scharf & Thünker, 1979). This application reveals the compound's versatility in facilitating the synthesis of molecules with intricate structures and diverse functional groups.

Antimicrobial and Cytotoxic Activities

Beyond synthesis, derivatives of 1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride have been explored for their antimicrobial and cytotoxic properties. The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, for instance, has led to compounds exhibiting notable antibacterial and cytotoxic activities, suggesting the potential therapeutic applications of these derivatives (Noolvi et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-(2H-tetrazol-5-yl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMISFSQGMWTOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NNN=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Tetrazol-5-yl)cyclobutan-1-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2962719.png)

![5-Oxo-5-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}pentanoic acid](/img/structure/B2962728.png)

![5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2962730.png)